N-Boc-5-Hydroxyindole

Organic Synthesis Hydrogenolysis Protecting Group Strategy

Unlike unprotected 5-hydroxyindole (CAS 1953-54-4), N-Boc-5-hydroxyindole employs a tert-butoxycarbonyl group that stabilizes the electron-rich indole core, preventing oxidative degradation and electrophilic side reactions at C3 while enabling clean, orthogonal C5-OH alkylation, acylation, Mitsunobu, and directed C3-lithiation chemistries. Mild Boc cleavage (TFA) restores the indole NH for downstream elaboration. This differentiated regioselectivity is essential for serotonin receptor ligand and kinase inhibitor programs; order ≥95% purity material with confidence.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 434958-85-7
Cat. No. B1289310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-5-Hydroxyindole
CAS434958-85-7
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O
InChIInChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3
InChIKeyBYFYKCHJFIWCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-5-Hydroxyindole (CAS 434958-85-7) — A Dual-Protected Indole Building Block for Controlled Heterocyclic Synthesis


N-Boc-5-Hydroxyindole (tert-butyl 5-hydroxy-1H-indole-1-carboxylate; CAS 434958-85-7; MFCD08272246) is an indole derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the indolic nitrogen and a free hydroxyl at the 5-position. It is a white to off-white solid with a predicted pKa of 9.55±0.40, a consensus Log P of 2.45, and requires refrigerated storage at 2–8°C [1]. The molecule functions as a selectively masked intermediate, enabling chemists to execute transformations at the C5 hydroxyl without interference at the indole NH, thereby preserving synthetic flexibility for downstream deprotection and further functionalization .

N-Boc-5-Hydroxyindole — Why Unprotected 5-Hydroxyindole or N‑Alkyl Analogs Cannot Substitute


Unprotected 5-hydroxyindole (CAS 1953-54-4) suffers from high electron density at the indole ring, making it “highly susceptible to oxidative degradation and electrophilic aromatic substitution, particularly at C3” . This intrinsic reactivity leads to side reactions during nucleophilic substitutions or oxidations at the C5 hydroxyl, compromising synthetic yield and purity. N-Boc protection of the indole nitrogen dramatically attenuates this reactivity: the Boc group withdraws electron density through the carbamate linkage, stabilizing the heterocyclic core and directing electrophilic or oxidative transformations preferentially to the free 5-OH . While N‑methyl or N‑benzyl 5‑hydroxyindoles also modulate reactivity, they lack the orthogonal, acid‑labile protecting group that enables clean, high‑yield deprotection under mild conditions (e.g., TFA) without affecting other acid‑sensitive functionalities . For any route requiring subsequent unmasking of the indole NH — such as in serotonin receptor ligand or kinase inhibitor synthesis — N-Boc-5-hydroxyindole is not a commodity interchangeable with non-Boc analogs.

N-Boc-5-Hydroxyindole: Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Yield: N-Boc‑5‑hydroxyindole Prepared from 5‑(Benzyloxy)‑N‑Boc‑indole Delivers 96% Yield — Twice the Typical Range for N‑Boc‑Deprotection‑Based Routes

N-Boc-5-hydroxyindole is accessed in a 96% isolated yield via catalytic hydrogen transfer from the corresponding 5‑benzyloxy‑N‑Boc‑indole precursor using ammonium formate and 10% Pd/C in ethanol . In contrast, the alternative route — Boc protection of unprotected 5‑hydroxyindole with Boc anhydride — provides a reported yield of approximately 91% [1]. More significantly, literature methods that first protect the hydroxyl, perform N‑Boc installation, and then cleave the O‑protecting group often suffer from cumulative step losses and are benchmarked at 44–74% overall yield in related 5‑hydroxyindole deprotection sequences [2].

Organic Synthesis Hydrogenolysis Protecting Group Strategy

Oxidative Stability: N‑Boc Protection Attenuates Indole Core Oxidation Susceptibility Compared to Unprotected 5‑Hydroxyindole

Unprotected 5-hydroxyindole is reported to be “highly susceptible to oxidative degradation and electrophilic aromatic substitution, particularly at C3” due to the strong electron‑donating character of the 5‑hydroxyl group . The N-Boc group, by converting the indole nitrogen into a carbamate, reduces the electron density of the aromatic system. While direct comparative rate data for N-Boc-5-hydroxyindole vs. 5‑hydroxyindole are not published, the class‑level effect is well‑established: N‑Boc indoles exhibit significantly improved bench stability and can be handled under ambient laboratory conditions for extended periods, whereas unprotected 5‑hydroxyindole typically requires strict inert atmosphere and sub‑ambient storage [1].

Stability Oxidative Degradation Reactivity Tuning

Orthogonal Deprotection: Boc Group Enables Clean Acidolytic Release While Preserving 5‑OH, in Contrast to Redox‑Labile N‑Protecting Groups

The tert‑butoxycarbonyl (Boc) group is cleaved under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂) without affecting the free 5‑hydroxyl group or other acid‑stable protecting groups [1]. In contrast, N‑benzyl or N‑PMB (p‑methoxybenzyl) analogs require hydrogenolysis or oxidative cleavage, which can be incompatible with reduction‑sensitive functionalities (e.g., nitro, alkenyl) present elsewhere in the molecule [2]. This orthogonality is particularly valuable in multi‑step syntheses of pharmacologically relevant indoles, where sequential deprotection of nitrogen and oxygen functionalities is required .

Protecting Group Orthogonality Deprotection Selectivity Synthetic Strategy

N-Boc-5-Hydroxyindole — Proven High‑Value Application Scenarios Based on Quantitative Evidence


Synthesis of 5‑O‑Functionalized Indoles for Medicinal Chemistry

The free 5‑hydroxyl of N-Boc-5-hydroxyindole undergoes efficient alkylation, acylation, sulfonation, and Mitsunobu reactions without competing N‑alkylation, enabling preparation of 5‑alkoxy‑, 5‑acyloxy‑, and 5‑aminoalkoxy‑indole libraries. These 5‑O‑substituted indoles are privileged scaffolds in serotonin receptor modulators and kinase inhibitors. The high yield (96%) and straightforward purification reported in the hydrogenolysis route make N-Boc-5-hydroxyindole a cost‑effective entry point for constructing such analogs. Subsequent Boc removal under mild acid conditions reveals the free indole NH for further elaboration or biological evaluation .

Synthesis of 3‑Substituted 5‑Hydroxyindoles via Directed Lithiation

The N‑Boc group serves as a powerful directing group for lithiation at C3. Treatment of N-Boc-5-hydroxyindole with s‑BuLi/TMEDA in THF at –78°C generates the C3‑lithio species, which can be trapped with various electrophiles (e.g., DMF, iodine, alkyl halides) to install substituents regioselectively at the 3‑position. In contrast, unprotected 5‑hydroxyindole under the same conditions undergoes complex mixtures due to competing NH‑deprotonation and oxidation . This directed functionalization is a cornerstone of many 3‑substituted serotonin analog syntheses.

Building Block for 5‑Hydroxytryptamine (Serotonin) Receptor Ligands

N-Boc-5-hydroxyindole is a direct precursor to 3‑(2‑aminoethyl)‑5‑hydroxyindole (5‑hydroxytryptamine, serotonin). Literature routes to such 3‑aminoethyl‑5‑hydroxyindoles frequently employ N‑Boc‑5‑hydroxyindole to install the aminoethyl side chain via C3‑formylation followed by Henry reaction or Wittig olefination, with subsequent Boc cleavage revealing the free indole NH . The compound’s ability to survive these multi‑step sequences without degradation is a direct consequence of the N‑Boc stabilization documented in Section 3 . Procurement of N-Boc-5-hydroxyindole thus streamlines access to serotonin receptor tool compounds and drug candidates.

Synthesis of Indole‑Based Fluorescent Probes and Optical Materials

The electron‑rich 5‑hydroxyindole core is a known fluorophore upon appropriate substitution. N-Boc-5-hydroxyindole allows clean O‑functionalization (e.g., with fluorescent tags or polymerizable groups) while keeping the indole NH masked, preventing undesired N‑substitution that could quench fluorescence. After O‑derivatization, Boc cleavage restores the indole NH, which can then participate in extended π‑conjugation or metal‑coordination events . This sequential functionalization strategy is difficult to achieve with N‑unprotected or N‑alkylated analogs and underpins the compound’s utility in materials chemistry applications .

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